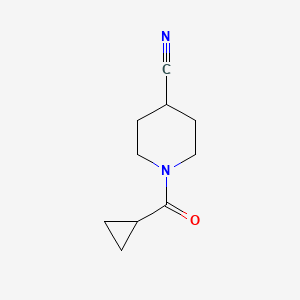
1-Cyclopropanecarbonylpiperidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropanecarbonylpiperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C10H14N2O, and it has a molecular weight of 178.23 g/mol .
准备方法
The synthesis of 1-Cyclopropanecarbonylpiperidine-4-carbonitrile typically involves the reaction of cyclopropanecarbonyl chloride with piperidine-4-carbonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .
化学反应分析
1-Cyclopropanecarbonylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Cyclopropanecarbonylpiperidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers study its effects on biological systems to understand its potential therapeutic uses.
Industry: It is used in the production of high-quality reference standards for pharmaceutical testing
作用机制
The mechanism of action of 1-Cyclopropanecarbonylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
相似化合物的比较
1-Cyclopropanecarbonylpiperidine-4-carbonitrile can be compared with other piperidine derivatives to highlight its uniqueness. Similar compounds include:
- 1-Cyclopropanecarbonylpiperidine-4-carboxamide
- 1-Cyclopropanecarbonylpiperidine-4-carboxylate
These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical properties and applications .
生物活性
1-Cyclopropanecarbonylpiperidine-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 1-Cyclopropanecarbonyl-4-cyanopiperidine
- Molecular Formula : C10H12N2O
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis and death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary investigations suggest that this compound may also possess anticancer properties. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the effects observed in various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 25 | Inhibition of proliferation |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Cell Wall Synthesis Inhibition : The compound interferes with the synthesis of peptidoglycan, a crucial component of bacterial cell walls.
- Apoptotic Pathway Activation : In cancer cells, it activates intrinsic apoptotic pathways, leading to increased caspase activity and subsequent cell death.
- Cell Cycle Regulation : The compound has been observed to cause cell cycle arrest in certain cancer types, preventing further proliferation.
Case Studies
Several case studies have explored the biological activity of this compound, providing insights into its therapeutic potential:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the effectiveness of this compound against multidrug-resistant bacterial strains.
- Findings : The compound demonstrated significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.
-
Case Study on Cancer Treatment :
- Objective : To assess the anticancer effects of the compound in vitro.
- Findings : Results indicated that treatment with the compound led to reduced viability in cancer cell lines and increased markers of apoptosis.
属性
IUPAC Name |
1-(cyclopropanecarbonyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-7-8-3-5-12(6-4-8)10(13)9-1-2-9/h8-9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCBWUINXNCIKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














